Piperazine-1,4-diylbis{[2-(thiophen-2-yl)quinolin-4-yl]methanone}
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Overview
Description
2-(2-THIENYL)-4-QUINOLYL-4-QUINOLYL]CARBONYL}PIPERAZINO)METHANONE is a complex organic compound that features a quinoline and thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-THIENYL)-4-QUINOLYL-4-QUINOLYL]CARBONYL}PIPERAZINO)METHANONE typically involves multi-step organic reactions. The initial step often includes the formation of the quinoline and thiophene rings, followed by their functionalization. The final step involves the coupling of these rings with a piperazine moiety under specific conditions, such as the use of a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the thiophene moiety, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline ring, potentially reducing it to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the quinoline ring can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 2-(2-THIENYL)-4-QUINOLYL-4-QUINOLYL]CARBONYL}PIPERAZINO)METHANONE is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its ability to interact with biological targets makes it a promising lead compound for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-THIENYL)-4-QUINOLYL-4-QUINOLYL]CARBONYL}PIPERAZINO)METHANONE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The quinoline and thiophene moieties can interact with biological macromolecules, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs.
Thiophene derivatives: Compounds such as thiophene-2-carboxylic acid, which is used in organic synthesis.
Uniqueness
What sets 2-(2-THIENYL)-4-QUINOLYL-4-QUINOLYL]CARBONYL}PIPERAZINO)METHANONE apart is its combined structure of quinoline and thiophene rings, coupled with a piperazine moiety. This unique combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C32H24N4O2S2 |
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Molecular Weight |
560.7 g/mol |
IUPAC Name |
[4-(2-thiophen-2-ylquinoline-4-carbonyl)piperazin-1-yl]-(2-thiophen-2-ylquinolin-4-yl)methanone |
InChI |
InChI=1S/C32H24N4O2S2/c37-31(23-19-27(29-11-5-17-39-29)33-25-9-3-1-7-21(23)25)35-13-15-36(16-14-35)32(38)24-20-28(30-12-6-18-40-30)34-26-10-4-2-8-22(24)26/h1-12,17-20H,13-16H2 |
InChI Key |
CMFNMDQLQBLRFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4)C(=O)C5=CC(=NC6=CC=CC=C65)C7=CC=CS7 |
Origin of Product |
United States |
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